molecular formula C7H7IN2O2 B13995372 5-Iodo-2-methyl-3-nitroaniline CAS No. 6942-35-4

5-Iodo-2-methyl-3-nitroaniline

Cat. No.: B13995372
CAS No.: 6942-35-4
M. Wt: 278.05 g/mol
InChI Key: BCVKJQFUXXLZFA-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-3-nitroaniline typically involves a multi-step process starting from 2-methyl-3-nitroaniline. The iodination of 2-methyl-3-nitroaniline can be achieved using sodium nitrite (NaNO2) and potassium iodide (KI) under acidic conditions . The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes substitution to introduce the iodine atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-3-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the iodine atom.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can reduce the nitro group.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methyl group.

Major Products Formed

    Substitution: 5-Methoxy-2-methyl-3-nitroaniline

    Reduction: 5-Iodo-2-methyl-3-phenylenediamine

    Oxidation: 5-Iodo-2-carboxy-3-nitroaniline

Scientific Research Applications

5-Iodo-2-methyl-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-3-nitroaniline depends on its application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of halogen bonds, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-nitroaniline
  • 2-Methyl-3-nitroaniline
  • 4-Iodo-3-nitroaniline

Uniqueness

5-Iodo-2-methyl-3-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its ability to participate in halogen bonding, while the nitro and methyl groups influence its electronic properties and reactivity.

Properties

IUPAC Name

5-iodo-2-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVKJQFUXXLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288756
Record name 5-iodo-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-35-4
Record name NSC57461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-iodo-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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